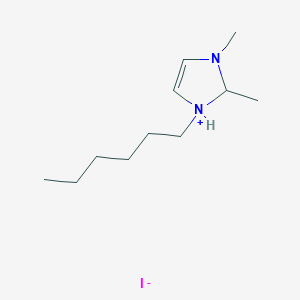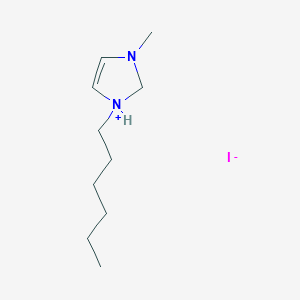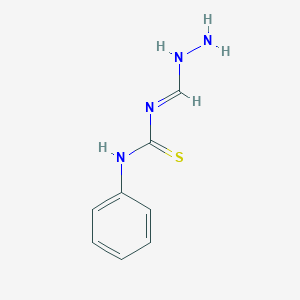
(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione is a chemical compound known for its unique structure and significant applications in various fields. This compound is a derivative of norcantharidin, which is a demethylated analogue of cantharidin, a naturally occurring toxin found in blister beetles . Norcantharidin has been studied for its anti-cancer properties and its ability to inhibit serine/threonine protein phosphatases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione involves several steps. One common method includes the hydrogenation of 5,6-dehydronorcantharidin . The process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. It inhibits serine/threonine protein phosphatases, particularly PP1 and PP2A, by binding to their active sites . This inhibition disrupts cell signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s ability to inhibit carbonic anhydrase and acetylcholinesterase enzymes also contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cantharidin: A naturally occurring toxin with similar anti-cancer properties but higher nephrotoxicity.
Norcantharidin: A demethylated analogue of cantharidin with reduced nephrotoxicity and similar biological activities.
Lurasidone: An antipsychotic drug with a similar core structure but different pharmacological properties.
Uniqueness
(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific stereochemistry and its ability to inhibit multiple enzymes involved in critical biological processes. Its reduced nephrotoxicity compared to cantharidin makes it a more favorable candidate for therapeutic applications .
Propiedades
IUPAC Name |
(2R,6S)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4?,5?,6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPXMZSGSTGMF-CYDAGYADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1[C@H]3[C@@H]2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)




![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)

![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)





